molecular formula C18H14N2O4 B11083026 (4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(2,5-dimethylbenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11083026
M. Wt: 322.3 g/mol
InChI Key: LPFKUTDTKRARLC-XNTDXEJSSA-N
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Description

4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with a 2-nitrophenyl group and a 2,5-dimethylphenylmethylidene group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 2,5-dimethylbenzaldehyde with 2-nitrophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production of this compound more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE
  • **4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-AMINOPHENYL)-1,3-OXAZOL-5(4H)-ONE

Uniqueness

4-[(E)-1-(2,5-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to the presence of both nitro and dimethylphenyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

(4E)-4-[(2,5-dimethylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O4/c1-11-7-8-12(2)13(9-11)10-15-18(21)24-17(19-15)14-5-3-4-6-16(14)20(22)23/h3-10H,1-2H3/b15-10+

InChI Key

LPFKUTDTKRARLC-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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